molecular formula C8H10 B14658508 Bicyclo[4.2.0]octa-1,5-diene CAS No. 42206-10-0

Bicyclo[4.2.0]octa-1,5-diene

Cat. No.: B14658508
CAS No.: 42206-10-0
M. Wt: 106.16 g/mol
InChI Key: LKVVIADCTAYVMJ-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,5-diene is an organic compound with the molecular formula C₈H₁₀ It is a bicyclic hydrocarbon characterized by a unique structure that includes two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octa-1,5-diene can be synthesized through several methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between different coordination modes to fulfill the mechanistic demands of the transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic procedures are likely employed to produce this compound on a larger scale. The use of rhodium catalysts and one-pot protocols can significantly reduce waste and save time, making the process more viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,5-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield various oxygenated derivatives, while reduction can produce more saturated hydrocarbons.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,5-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, often facilitated by catalysts like rhodium complexes. These reactions can lead to the formation of intermediates that further react to produce the final products . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Bicyclo[4.2.0]octa-1,5-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the types of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

42206-10-0

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1,5-diene

InChI

InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h3-4H,1-2,5-6H2

InChI Key

LKVVIADCTAYVMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCC2=C1

Origin of Product

United States

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